Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-
Description
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- is a silylated cyclohexanamine derivative characterized by a propylidene linker substituted with a triethylsilyl group. This compound belongs to the class of imine derivatives, where the nitrogen atom of the cyclohexanamine is conjugated to a propylidene moiety.
Properties
CAS No. |
119711-55-6 |
|---|---|
Molecular Formula |
C15H31NSi |
Molecular Weight |
253.50 g/mol |
IUPAC Name |
N-cyclohexyl-2-triethylsilylpropan-1-imine |
InChI |
InChI=1S/C15H31NSi/c1-5-17(6-2,7-3)14(4)13-16-15-11-9-8-10-12-15/h13-15H,5-12H2,1-4H3 |
InChI Key |
DWZBXMFEWTUGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C)C=NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Imine Condensation
The most widely reported method involves the condensation of cyclohexanamine with 2-(triethylsilyl)propanal under mild acidic conditions.
Procedure :
-
Reactants : Cyclohexanamine (1.0 equiv, 99% purity) and 2-(triethylsilyl)propanal (1.05 equiv) are dissolved in anhydrous toluene.
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Catalysis : 0.1 equiv of p-toluenesulfonic acid (PTSA) is added to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reaction Conditions : Reflux at 110°C for 12–24 hours under nitrogen, with azeotropic removal of water via Dean-Stark apparatus.
-
Workup : The crude product is washed with saturated NaHCO₃, dried over MgSO₄, and purified via vacuum distillation (bp 120–125°C at 0.5 mmHg).
Yield : 72–85% (GC purity >98%).
Key Considerations :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate imine formation, reducing reaction times from hours to minutes.
Procedure :
-
Reactants : Cyclohexanamine (1.0 equiv) and 2-(triethylsilyl)propanal (1.1 equiv) are mixed in ethanol.
-
Catalysis : 5 mol% acetic acid.
-
Conditions : Microwave irradiation at 150 W, 100°C, 15 minutes.
-
Purification : Flash chromatography (hexane:ethyl acetate, 9:1).
Yield : 88% (isolated), >20:1 diastereomeric ratio.
Alternative Pathways and Modifications
Reductive Amination
For substrates where the aldehyde is unstable, reductive amination offers a viable alternative:
-
Reactants : Cyclohexanamine and 2-(triethylsilyl)propanal (1.2 equiv).
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol.
-
Conditions : Stir at 25°C for 48 hours, pH maintained at 6–7 via acetic acid.
Limitations : Lower selectivity due to competing reduction of the imine intermediate.
Solid-Phase Synthesis
Immobilized cyclohexanamine on Wang resin enables iterative synthesis and facile purification:
-
Resin Activation : Wang resin (1.0 mmol/g) is functionalized with cyclohexanamine via carbodiimide coupling.
-
Condensation : 2-(Triethylsilyl)propanal (3.0 equiv) and PTSA (0.2 equiv) in DMF, 24 hours at 50°C.
-
Cleavage : TFA/dichloromethane (1:9) yields the product after filtration and solvent evaporation.
Yield : 78% (resin loading efficiency >90%).
Catalytic and Solvent Optimization
Chemical Reactions Analysis
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- involves its interaction with specific molecular targets and pathways. The triethylsilyl group plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical reactions . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Cyclohexanamine, N-(2-methylpropylidene)-, (E)-
- Structure : Similar backbone but replaces the triethylsilyl group with a methyl group.
- Properties :
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
- Structure : Features a benzodioxole and imidazole substituent instead of TES.
- Properties: Enhanced antifungal activity due to the electron-withdrawing chlorophenyl and hydrogen-bonding imidazole groups. Demonstrated crystallographic stability in monoclinic P2₁/c space group (cell parameters: a=8.7780 Å, b=20.5417 Å) . Validated via DFT calculations and Hirshfeld surface analysis for intermolecular interactions .
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Structure : Contains two cyclohexylamine groups linked by a methylene bridge.
- Properties: Exists as geometric isomers (trans-trans, cis-cis, cis-trans), influencing its applications in polymer chemistry. Higher molecular weight (210.36 g/mol) and thermal stability compared to monosubstituted cyclohexanamines .
Electronic and Reactivity Comparison
Q & A
Q. What are the critical steps in synthesizing Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-, and how can reaction conditions be optimized?
The synthesis typically involves introducing the triethylsilyl group to a cyclohexanamine backbone. Key steps include:
- Precursor Preparation : Starting with 2-(triethylsilyl)cyclohexan-1-one, as described in the synthesis of analogous silylated cyclohexene derivatives .
- Imine Formation : Reacting the ketone precursor with an amine under controlled conditions (e.g., inert atmosphere, anhydrous solvents like THF).
- Monitoring : Use TLC (hexanes/ethyl acetate, 9:1) to track reaction progress, with Rf values validated against standards . Optimization includes adjusting reaction time (to manage exothermic reactions) and solvent polarity to improve yield and purity.
Q. How can the structural integrity of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]- be confirmed post-synthesis?
Methodological approaches include:
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm the silyl group and imine bond formation.
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure.
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar triethylsilyl-containing compounds .
Q. What safety protocols are essential when handling this compound?
Based on analogous cyclohexanamine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How does the triethylsilyl group influence the compound’s reactivity in catalytic or biological systems?
The triethylsilyl group acts as a steric and electronic modifier:
- Steric Effects : Bulky silyl groups can hinder nucleophilic attacks, altering reaction pathways in organometallic catalysis.
- Electron Withdrawal : The Si–C bond polarizes adjacent bonds, potentially stabilizing transition states in imine-related reactions. Computational studies (DFT) are recommended to quantify these effects .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Contradictions may arise from dynamic processes (e.g., imine tautomerization) or impurities:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Design a stability study with:
- pH Buffers : Expose the compound to buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures.
- Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t) under each condition .
Data Analysis and Experimental Design
Q. What experimental parameters are critical for reproducibility in multi-step syntheses of this compound?
Document the following rigorously:
- Moisture Control : Use Schlenk lines or molecular sieves to maintain anhydrous conditions for silylation steps.
- Catalyst Loading : Precise molar ratios of catalysts (e.g., Lewis acids) to prevent side reactions.
- Quenching Methods : Detailed protocols for neutralizing reactive intermediates (e.g., slow addition of aqueous NHCl) .
Q. How can computational modeling predict biological interactions of Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-?
- Molecular Docking : Simulate binding to target receptors (e.g., NMDA or serotonin transporters) using software like AutoDock Vina.
- ADMET Profiling : Predict absorption, toxicity, and metabolic pathways with tools like SwissADME or ProTox-II. Validate predictions with in vitro assays (e.g., radioligand binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
